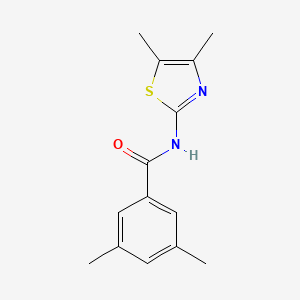
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Br-MPA' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
科学研究应用
Br-MPA has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Br-MPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, Br-MPA has been used as a scaffold for the development of novel drugs with improved efficacy and selectivity. In neuroscience, Br-MPA has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of Br-MPA involves the inhibition of various enzymes and signaling pathways. Br-MPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Br-MPA can induce the expression of genes that are involved in cell cycle arrest and apoptosis. Br-MPA has also been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting protein kinases, Br-MPA can disrupt signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
Br-MPA has been shown to have a range of biochemical and physiological effects. In cancer cells, Br-MPA can induce apoptosis and inhibit cell proliferation. In addition, Br-MPA can inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In neurons, Br-MPA has been shown to enhance synaptic plasticity and improve cognitive function. Br-MPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Br-MPA has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established mechanism of action. However, Br-MPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when designing experiments with Br-MPA to ensure that the appropriate concentrations are used and that any potential toxic effects are minimized.
未来方向
There are several future directions for research on Br-MPA. One area of interest is the development of novel derivatives of Br-MPA with improved efficacy and selectivity. Another area of interest is the investigation of the potential therapeutic applications of Br-MPA in the treatment of various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-MPA and its effects on various signaling pathways and enzymes. Overall, Br-MPA is a promising compound with potential applications in various fields of scientific research.
合成方法
The synthesis of Br-MPA involves the reaction between 3,5-dimethylphenol and 4-bromo-3-methylbenzoyl chloride, followed by the reaction with sodium acetate in acetic anhydride. The resulting product is then refluxed with 2-(3,5-dimethylphenoxy)acetic acid in the presence of triethylamine to obtain Br-MPA. This method has been optimized to provide high yields of pure Br-MPA, making it an ideal starting material for scientific research.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-14-4-5-16(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAPWOIXKIRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


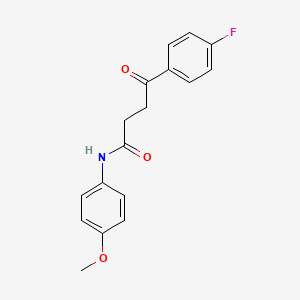
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
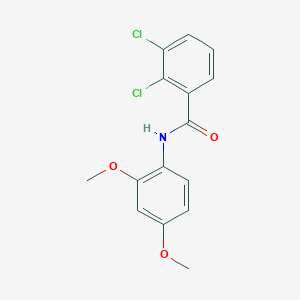
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
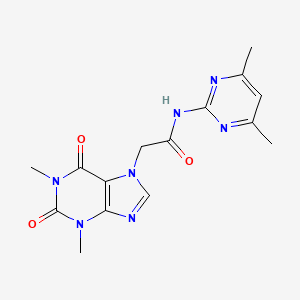
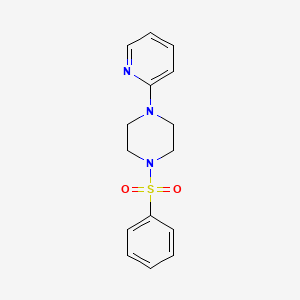
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
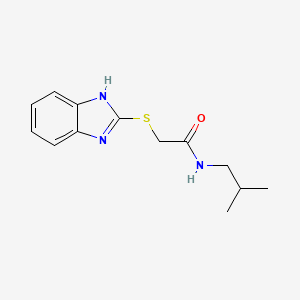
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
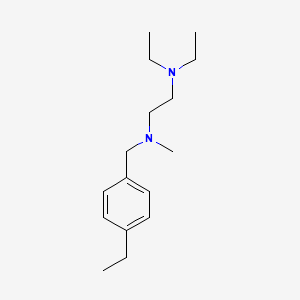
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
